Lipophilicity and Structural Differences from Minoxidil
The predicted lipophilicity (ACD/LogP) for N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is 2.16 , a value that is distinct from minoxidil's reported LogP of -0.86 [1]. This represents a significant difference in physicochemical properties, with the target compound being substantially more lipophilic. The replacement of minoxidil's piperidine group with a dipropylamino moiety is the likely structural basis for this difference.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.16 (ACD/LogP prediction) |
| Comparator Or Baseline | Minoxidil: -0.86 (Experimental) |
| Quantified Difference | LogP difference of +3.02 |
| Conditions | In silico prediction for target compound; experimental value for minoxidil |
Why This Matters
This substantial difference in LogP (>3 units) indicates that the compound will have vastly different partitioning behavior, which is a critical factor for experimental design in cellular assays or any studies involving membrane permeability.
- [1] DrugBank. Minoxidil. DB00350. 2005 Jun 13 [Updated 2024 Apr 1]. View Source
